REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][CH2:5][CH2:6]Br.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[NH2:19][C:20]1[N:25]=[C:24]([Cl:26])[CH:23]=[C:22]([Cl:27])[N:21]=1>C(OCC)(=O)C>[Cl:27][C:22]1[CH:23]=[C:24]([Cl:26])[N:25]=[C:20]([N:19]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[N:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
BrCCOCCBr
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while heated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on a silica gel column chromatography (hexane:ethyl acetate=5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 985 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |